(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
CAS No.: 1005006-69-8
Cat. No.: VC0138984
Molecular Formula: C18H21NO4
Molecular Weight: 315.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005006-69-8 |
|---|---|
| Molecular Formula | C18H21NO4 |
| Molecular Weight | 315.369 |
| IUPAC Name | (4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-prop-2-enylpent-4-enoyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C18H21NO4/c1-3-8-15(16(20)4-2)17(21)19-14(12-23-18(19)22)11-13-9-6-5-7-10-13/h3-7,9-10,14-16,20H,1-2,8,11-12H2/t14-,15-,16+/m1/s1 |
| Standard InChI Key | RGXROBWGGVLRHX-OAGGEKHMSA-N |
| SMILES | C=CCC(C(C=C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Fundamental Properties
(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is a complex organic molecule with defined stereochemistry that belongs to the class of oxazolidinones. Oxazolidinones are heterocyclic compounds characterized by a 1,3-oxazolidine structure with an oxo substituent at position 2 . This particular compound contains multiple functional groups, including a 2-oxazolidinone core, allyl groups, a hydroxyl functionality, and a phenylmethyl substituent, all with specific stereochemistry indicated in the name.
The compound is uniquely identified by its CAS number 1005006-69-8, which serves as a definitive registry identifier in chemical databases worldwide . The structure features three stereogenic centers with defined configurations: 4R at the oxazolidinone ring, and 2R,3S in the side chain, making it a single enantiomer with specific three-dimensional spatial arrangement. This stereochemical purity is crucial for its applications in asymmetric synthesis.
Physical and Chemical Properties
The physical and chemical properties of (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone are summarized in Table 1, which provides key data for researchers and synthetic chemists working with this compound.
Table 1: Physical and Chemical Properties of (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
The compound is typically stored at room temperature for short-term use, though for long-term storage, refrigeration may be recommended to prevent degradation . The chemical structure includes reactive functional groups, particularly the alkene moieties and the hydroxyl group, which can participate in various chemical transformations.
Structural Characteristics
The structure of (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone features several important structural elements that contribute to its chemical reactivity and utility in organic synthesis.
Chemical Structure and Identifiers
The structural backbone of this compound consists of a 2-oxazolidinone ring (a five-membered heterocycle) with a phenylmethyl (benzyl) group at the 4-position. It also contains a complex acyl group at the 3-position of the oxazolidinone ring, which includes a hydroxyl group and two alkene functionalities. The stereochemistry is specified at three positions (4R on the oxazolidinone ring, and 2R,3S on the side chain), indicating a specific three-dimensional arrangement that is crucial for its function as a chiral auxiliary in asymmetric synthesis.
Stereochemical Features
The stereochemistry of (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is critical to its function in organic synthesis. The compound features three stereogenic centers:
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The 4R configuration on the oxazolidinone ring, which positions the phenylmethyl group.
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The 2R configuration on the side chain, which positions the allyl (2-propen-1-yl) group.
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The 3S configuration on the side chain, which positions the hydroxyl group and the 4-penten-1-yl group.
This specific stereochemical arrangement allows the compound to function as a chiral auxiliary, directing the stereochemical outcome of reactions at the adjacent carbonyl group. The fixed spatial arrangement creates a chiral environment that can influence the approach of reagents, leading to stereoselective transformations.
Synthesis and Preparation Methods
The synthesis of (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone involves several steps, beginning with the preparation of the oxazolidinone core structure and subsequent functionalization.
Oxazolidinone Core Synthesis
The fundamental 2-oxazolidinone ring structure can be synthesized through various routes. One common approach involves the cyclization of amino alcohols, typically derived from amino acids such as phenylalanine . The 4-(phenylmethyl)-2-oxazolidinone core is particularly significant as it is derived from phenylalanine and serves as a useful chiral auxiliary in asymmetric synthesis .
A scalable "one-pot" process for producing (S)-4-(phenylmethyl)-2-oxazolidinone has been described, which involves sodium borohydride reduction of phenylalanine followed by cyclization using triphosgene as a phosgene source . This approach represents an efficient method for preparing the oxazolidinone core structure.
Alternative methods for oxazolidinone synthesis include:
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Carboxylation with CO₂ followed by intramolecular Mitsunobu reaction
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Reaction of isocyanate compounds with epoxides in the presence of specific catalysts
Side Chain Attachment and Stereocontrol
Following the preparation of the oxazolidinone core, the attachment of the complex side chain requires careful stereocontrol to ensure the correct configuration at the 2R and 3S positions. This typically involves acylation of the oxazolidinone nitrogen with an appropriate acid chloride or anhydride, followed by stereoselective transformations to introduce the hydroxyl group and the alkene functionalities.
The stereoselectivity can be controlled through the inherent directing effects of the oxazolidinone ring, which creates a chiral environment that influences the approach of reagents during subsequent transformations. This allows for the precise construction of the complex stereochemistry observed in the target compound.
Applications in Organic Synthesis
(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is primarily described as "a compound useful in organic synthesis" . Its utility derives from several structural features and properties.
As a Chiral Auxiliary
The principal application of this compound is likely as a chiral auxiliary in asymmetric synthesis. Oxazolidinones derived from amino acids, particularly those with a 4-(phenylmethyl) substituent, are well-established chiral auxiliaries for the asymmetric synthesis of carboxylic acid derivatives . The 4R configuration of the oxazolidinone ring creates a chiral environment that can direct the stereochemical outcome of reactions at the attached acyl group.
The specific functionality in (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone suggests potential applications in:
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Stereoselective aldol reactions
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Diastereoselective alkylations
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Asymmetric Diels-Alder reactions
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Stereocontrolled functional group transformations
The presence of two alkene groups (the 2-propen-1-yl and 4-penten-1-yl moieties) provides handles for further functionalization through various carbon-carbon bond-forming reactions, while the hydroxyl group offers additional opportunities for derivatization.
In Complex Molecule Synthesis
The compound's complex stereochemistry and multiple functional groups make it a valuable intermediate in the synthesis of more complex organic molecules. The defined stereochemistry at three centers provides a foundation for building molecules with specific spatial arrangements, which is critical in the synthesis of natural products, pharmaceuticals, and other biologically active compounds.
Comparison with Related Oxazolidinone Compounds
Oxazolidinones represent a diverse class of compounds with various substitution patterns and applications. While (4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is primarily used in organic synthesis, other oxazolidinones have significant applications in medicinal chemistry.
Structural Relatives
Several structurally related oxazolidinones appear in the literature, including:
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(4R)-4-(hydroxymethyl)-2-oxazolidinone: A simpler oxazolidinone with a hydroxymethyl group at the 4-position instead of a phenylmethyl group .
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Various N-aryl-oxazolidinones synthesized from N-aryl-carbamates and epichlorohydrin .
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5-substituted oxazolidin-2-ones prepared from β-aminoalcohols .
The compound is available in various quantities, typically 100mg to 1g, which are suitable for research-scale applications. The pricing information is limited in the provided search results, but CymitQuimica lists prices of 307.00 € for 100mg and 2,102.00 € for 1g , indicating that this is a relatively high-value specialty chemical.
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